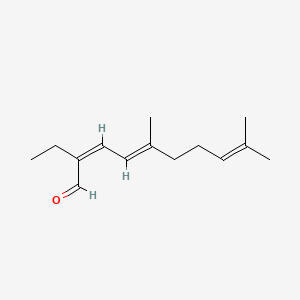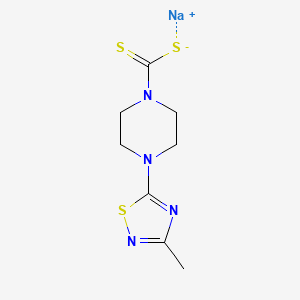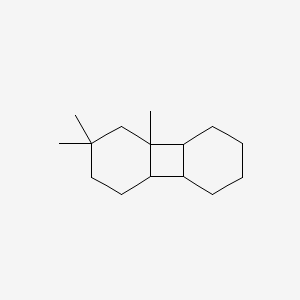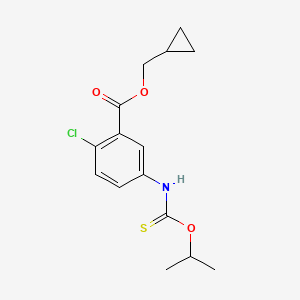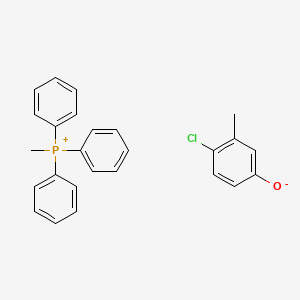
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and methyl(triphenyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate involves the reaction of 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile . The resulting product is then reacted with methyl(triphenyl)phosphanium to form the final compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives.
Applications De Recherche Scientifique
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3,5-dimethylphenol: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
4-chloro-2-methylphenol: Differing in the position of the methyl group, which affects its chemical properties and uses.
3-chloro-4-methylphenol: Another positional isomer with distinct chemical behavior.
Uniqueness
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is unique due to its combination of phenolate and phosphanium functionalities, which confer distinct reactivity and potential applications not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94231-03-5 |
|---|---|
Formule moléculaire |
C26H24ClOP |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C7H7ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-4-6(9)2-3-7(5)8/h2-16H,1H3;2-4,9H,1H3/q+1;/p-1 |
Clé InChI |
SCNPQLWLCQZOFF-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)[O-])Cl.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




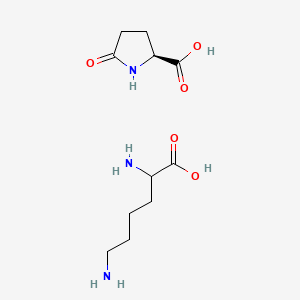
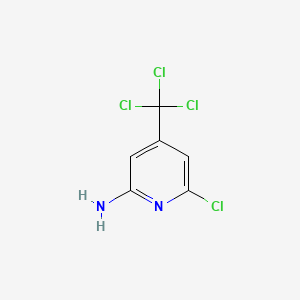
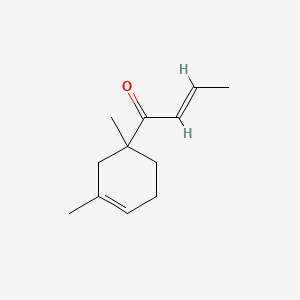
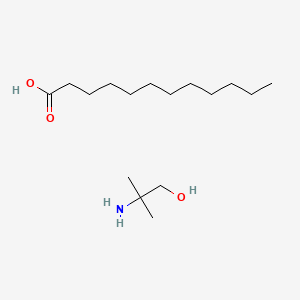
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)



